REACTION_CXSMILES
|
[N+](=[CH:3][C:4]([C:6]1[N:7]=[CH:8][S:9][CH:10]=1)=[O:5])=[N-].[ClH:11].CCOCC>C(O)C>[Cl:11][CH2:3][C:4]([C:6]1[N:7]=[CH:8][S:9][CH:10]=1)=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)C=1N=CSC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed 3× with ether
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C=1N=CSC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |